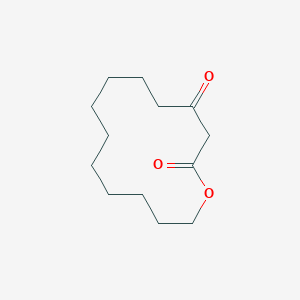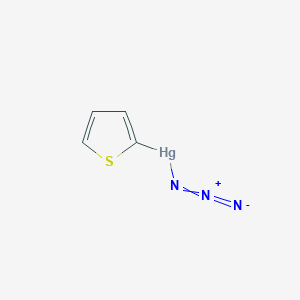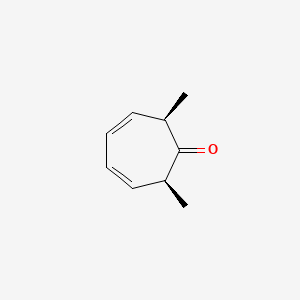![molecular formula C14H30O5 B14415906 3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol CAS No. 85590-50-7](/img/structure/B14415906.png)
3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol is a chemical compound with the molecular formula C14H30O5. It is characterized by the presence of hydroxyl and ether functional groups, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol typically involves the reaction of 3-chloro-1,2-propanediol with octanol in the presence of a base, followed by hydrolysis. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalyst: Basic catalysts such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can optimize the reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes, ketones.
Reduction: Primary and secondary alcohols.
Substitution: Halogenated ethers, amines.
Aplicaciones Científicas De Investigación
3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its functional groups.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of 3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and cellular membranes.
Pathways Involved: The compound can modulate enzymatic activity, alter membrane fluidity, and interact with receptor sites to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[3-Hydroxy-2-(octyloxy)propoxy]propane-1,2-diol
- 3-((2-Ethylhexyl)oxy)propane-1,2-diol
Uniqueness
3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol is unique due to its specific arrangement of hydroxyl and ether groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Propiedades
| 85590-50-7 | |
Fórmula molecular |
C14H30O5 |
Peso molecular |
278.38 g/mol |
Nombre IUPAC |
3-(2-hydroxy-3-octoxypropoxy)propane-1,2-diol |
InChI |
InChI=1S/C14H30O5/c1-2-3-4-5-6-7-8-18-11-14(17)12-19-10-13(16)9-15/h13-17H,2-12H2,1H3 |
Clave InChI |
ICTNYUOQFIBXAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOCC(COCC(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1h-[1,2,4]Triazepino[4,3-a]benzimidazole](/img/no-structure.png)
![4-[2-(4-Amino-3-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14415870.png)

![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)

